Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro-
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Overview
Description
Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- is a heterocyclic compound with the molecular formula C4H4N6O5. This compound is known for its unique structural features and potential applications in various fields of scientific research. The presence of nitro groups and the furazano-pyrazine ring system contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- can be achieved through several methods. One common approach involves the reaction of 4,5,6,7-tetrahydro-1H-pyrazino[5,4-b]azepine-3,8(4H,9H)-dione with nitric acid and sulfuric acid. This reaction yields the desired compound as a yellow solid. The reaction conditions typically involve controlled temperatures and the use of concentrated acids to ensure the complete nitration of the starting material.
Chemical Reactions Analysis
Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, sulfuric acid, and various nucleophiles. For example, the compound can be reduced using aluminum, zinc, or magnesium in hydrochloric acid or ammonium chloride solution to yield different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other heterocyclic compounds. In biology and medicine, its derivatives have been studied for their potential therapeutic properties, including antimicrobial and anticancer activities . In the industrial sector, the compound’s unique structural features make it a candidate for the development of high-energy materials and explosives .
Mechanism of Action
The mechanism of action of Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- involves its interaction with molecular targets and pathways within biological systems. The furazan ring has a deactivating effect on the amine functions of the compound, which influences its reactivity and interactions with other molecules . The presence of nitro groups also plays a role in its chemical behavior, contributing to its potential as a high-energy material.
Comparison with Similar Compounds
Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- can be compared with other similar compounds, such as 5,6-dichlorofurazano[3,4-b]pyrazine and 1,2,3-triazolo[4,5-e]furazano[3,4-b]pyrazine . These compounds share the furazano-pyrazine ring system but differ in their substituents and chemical properties. The unique combination of nitro groups and the tetrahydro structure in Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- distinguishes it from its analogs, making it a valuable compound for specific applications.
Biological Activity
Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- is a heterocyclic compound with the molecular formula C₄H₄N₆O₅. This compound is notable for its unique structural features and potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity. The presence of nitro groups and the furazano-pyrazine ring system contribute significantly to its chemical properties and biological effects.
The compound can be synthesized through several methods, one of which involves the reaction of 4,5,6,7-tetrahydro-1H-pyrazino[5,4-b]azepine-3,8(4H,9H)-dione with nitric acid and sulfuric acid. This reaction yields the compound as a yellow solid under controlled conditions to ensure complete nitration.
Biological Activity
Furazano[3,4-b]pyrazine derivatives have been studied for their potential therapeutic properties. Research indicates that these compounds may exhibit various biological activities including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains by inhibiting essential enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication .
- Mitochondrial Uncoupling : The compound has been investigated as a potential mitochondrial uncoupler. Studies indicate that it can stimulate mitochondrial respiration and may have implications for treating metabolic disorders such as obesity and Parkinson's disease .
- Anticancer Properties : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through interaction with cellular pathways.
Structure-Activity Relationships
The structure-activity relationship (SAR) studies of furazano[3,4-b]pyrazines indicate that modifications in the molecular structure can significantly influence their biological activity. Key findings include:
- The importance of the furazan and pyrazine rings in maintaining effective biological activity.
- Variations in the nitro group position can alter the compound's lipophilicity and bioavailability .
Case Studies
- Antibacterial Activity : A study focused on a series of furazano[3,4-b]pyrazine derivatives revealed low micromolar inhibition of E. coli DNA gyrase. Some compounds exhibited moderate antibacterial activity against Gram-positive bacteria .
- Mitochondrial Function : Research into BAM15, a related compound, demonstrated its ability to act as a protonophore across a broad dosing range. This highlights the potential for similar compounds to influence mitochondrial bioenergetics effectively .
Comparative Analysis
Properties
IUPAC Name |
4,7-dinitro-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O5/c11-9(12)7-1-2-8(10(13)14)4-3(7)5-15-6-4/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSDUBRPGZBAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NON=C2N1[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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